molecular formula C27H27ClFN3O2S B2767714 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321906-29-9

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2767714
CAS No.: 1321906-29-9
M. Wt: 512.04
InChI Key: GHOOMXAJHKZWFB-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a fluorinated benzothiazole moiety, a diethylaminoethyl side chain, and a benzoyl group. This compound is hypothesized to exhibit pharmacological activity due to its resemblance to other bioactive benzothiazole- and benzamide-based molecules, which are known for their roles in kinase inhibition or receptor modulation . The fluorine atom at the 6-position of the benzothiazole ring likely enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S.ClH/c1-3-30(4-2)16-17-31(27-29-23-15-14-22(28)18-24(23)34-27)26(33)21-12-10-20(11-13-21)25(32)19-8-6-5-7-9-19;/h5-15,18H,3-4,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOOMXAJHKZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide core
  • A diethylaminoethyl side chain
  • A fluorobenzo[d]thiazole moiety

This unique combination suggests potential interactions with various biological targets, particularly in cancer and neurodegenerative disease contexts.

Research indicates that compounds similar to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide exhibit multiple mechanisms of action:

  • Histone Deacetylase (HDAC) Inhibition : Some benzamide derivatives have been shown to inhibit HDACs, which play a crucial role in regulating gene expression linked to cancer progression. For instance, studies have demonstrated that related compounds exhibit significant inhibitory activity against HDAC3, leading to increased apoptosis in cancer cells .
  • Antitumor Activity : Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines, including solid tumors. The IC50 values often indicate potent activity, suggesting that these compounds could be effective in cancer therapy .
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection by modulating pathways involved in oxidative stress and neuronal survival. This is particularly relevant for conditions such as Alzheimer's disease, where amyloid-beta interactions are critical .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride and related compounds:

Activity IC50 Value Target/Cell Line Reference
HDAC Inhibition95.48 nMHDAC3 (in vitro)
Antiproliferative Activity1.30 µMHepG2 (liver cancer cells)
Amyloid-beta Interaction6.46 µMAβ-ABAD interaction
Neuronal Injury ProtectionN/AIschemia/reperfusion injury model

Case Studies

  • Antitumor Efficacy : In a study involving HepG2 cells, the compound exhibited significant antiproliferative effects with an IC50 value of 1.30 µM, indicating its potential as an anticancer agent. The study also highlighted the compound's ability to promote apoptosis and induce G2/M phase cell cycle arrest .
  • Neuroprotective Properties : Another investigation focused on the protective effects of similar benzothiazole derivatives against oxidative stress-induced neuronal damage. These compounds demonstrated substantial antioxidant activity, suggesting their utility in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can inhibit the proliferation of various cancer cell lines. For instance:

  • A study demonstrated that benzothiazole derivatives effectively induce apoptosis in pancreatic cancer cells, highlighting their potential as chemotherapeutic agents .
  • Another investigation revealed that modifications in the benzothiazole structure could enhance anticancer efficacy against breast cancer models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Benzothiazole derivatives have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanism involves modulation of cytokine production and inhibition of inflammatory mediators.

Antimicrobial Activity

Preliminary studies indicate that 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride may possess antimicrobial properties. Compounds within this class have shown activity against various bacterial strains, suggesting their utility in developing new antibiotics .

Case Study 1: Anticancer Activity Assessment

In a recent study published in the Progress in Chemical and Biochemical Research, researchers synthesized several benzothiazole derivatives and tested their anticancer activity against pancreatic cancer cells. The study found that compounds structurally related to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Anti-inflammatory Mechanism Exploration

A comprehensive review highlighted the anti-inflammatory mechanisms of various benzothiazole derivatives, including those similar to the compound . These compounds were shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a fluorinated benzothiazole, a tertiary amine side chain, and a benzoyl group. Key analogues include:

Compound Name Key Substituents/Modifications Potential Impact on Properties
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidine sulfonyl group instead of benzoyl; dimethylaminoethyl chain Increased polarity due to sulfonyl group; altered binding affinity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo/trifluoropropoxy groups; chloro-fluoroaniline backbone Enhanced lipophilicity (logP); potential for improved membrane permeability
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Trifluoromethylphenoxy-pyridine backbone Herbicidal activity via inhibition of carotenoid biosynthesis
  • Fluorination : The 6-fluoro substitution on the benzothiazole ring in the target compound contrasts with the 4-fluoro substitution in analogue , which may influence steric interactions with target proteins .

Research Findings and Implications

  • Spectral Confirmation : Structural validation via ¹H-NMR and ¹³C-NMR (as in ) is critical for confirming regiochemistry, particularly for distinguishing thione vs. thiol tautomers .
  • Thermodynamic Stability : The thione tautomeric form of related triazoles (confirmed by IR absence of νS-H at 2500–2600 cm⁻¹) suggests similar stability for the target compound’s heterocyclic components .

Q & A

Q. How can structural analogs be designed to enhance potency while reducing off-target effects?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies modify substituents on the benzoyl or thiazole rings. For example, replacing fluorine with chlorine alters electron-withdrawing effects. Pharmacophore modeling identifies critical hydrogen-bonding motifs for target specificity .

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